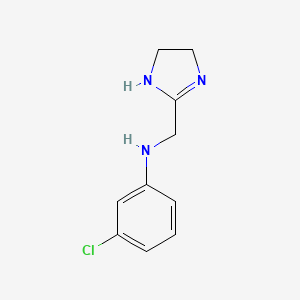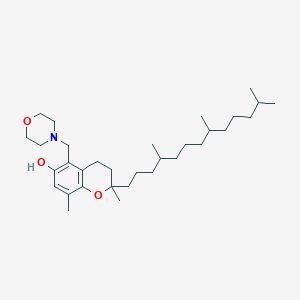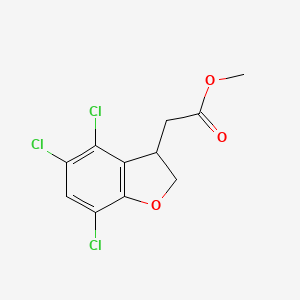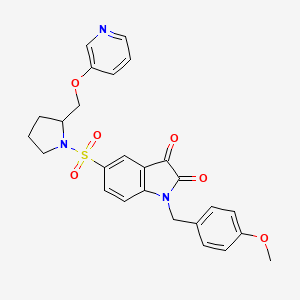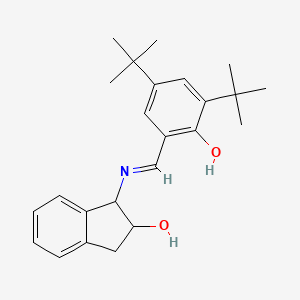
3-Amino-4-(4-bromo-2-fluorophenyl)butyric Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-(4-bromo-2-fluorophenyl)butyric Acid: is an organic compound with the molecular formula C10H11BrFNO2. This compound is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with a butyric acid moiety. It is a crystalline solid that can be used in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-(4-bromo-2-fluorophenyl)butyric Acid typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The starting material, 4-fluorophenylbutyric acid, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or light to introduce the bromine atom at the desired position.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions, such as elevated temperature and pressure, to introduce the amino group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-4-(4-bromo-2-fluorophenyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Dehalogenated products.
Substitution: Azido or cyano derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Amino-4-(4-bromo-2-fluorophenyl)butyric Acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. It can also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features may contribute to the design of molecules with specific biological activities, such as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes.
Wirkmechanismus
The mechanism of action of 3-Amino-4-(4-bromo-2-fluorophenyl)butyric Acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino, bromine, and fluorine groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
- 4-Amino-3-(4-fluorophenyl)butyric Acid
- 2-Amino-4-bromo-3-fluorobenzoic Acid
- 3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid
Comparison: 3-Amino-4-(4-bromo-2-fluorophenyl)butyric Acid is unique due to the specific arrangement of the amino, bromine, and fluorine groups on the phenyl ring and the butyric acid moiety. This unique structure imparts distinct chemical and biological properties, such as reactivity and binding affinity, which may differ from other similar compounds. The presence of both bromine and fluorine atoms can enhance its reactivity in substitution reactions and influence its biological activity.
Eigenschaften
Molekularformel |
C10H11BrFNO2 |
|---|---|
Molekulargewicht |
276.10 g/mol |
IUPAC-Name |
3-amino-4-(4-bromo-2-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11BrFNO2/c11-7-2-1-6(9(12)4-7)3-8(13)5-10(14)15/h1-2,4,8H,3,5,13H2,(H,14,15) |
InChI-Schlüssel |
IGIVWAOXNBEDJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)F)CC(CC(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,6-Bis[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid](/img/structure/B15125044.png)
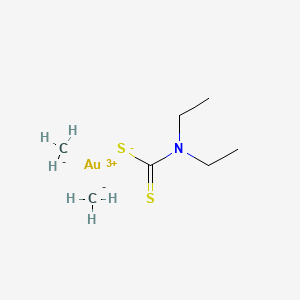
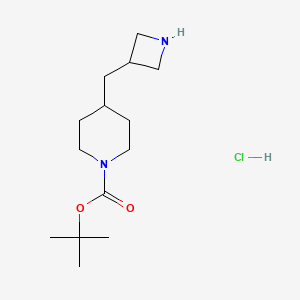
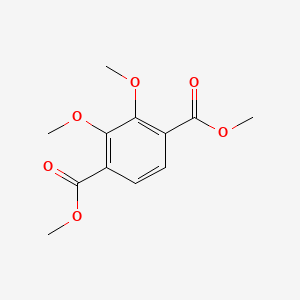
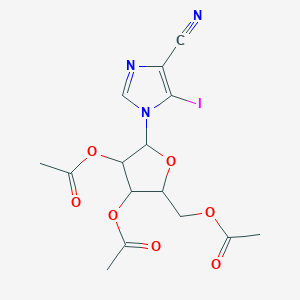
![N-(9-Azabicyclo[3.3.1]nonan-3-yl)-1-methyl-1H-indazole-3-carboxamide hydrochloride](/img/structure/B15125080.png)
